3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1462952-68-6
VCID: VC2886499
InChI: InChI=1S/C9H15N3/c1-6(2)12-9(10)5-8(11-12)7-3-4-7/h5-7H,3-4,10H2,1-2H3
SMILES: CC(C)N1C(=CC(=N1)C2CC2)N
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine

CAS No.: 1462952-68-6

Cat. No.: VC2886499

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine - 1462952-68-6

Specification

CAS No. 1462952-68-6
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 5-cyclopropyl-2-propan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C9H15N3/c1-6(2)12-9(10)5-8(11-12)7-3-4-7/h5-7H,3-4,10H2,1-2H3
Standard InChI Key PLXODNIJQHTNTE-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC(=N1)C2CC2)N
Canonical SMILES CC(C)N1C(=CC(=N1)C2CC2)N

Introduction

Chemical Identity and Structural Characteristics

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine is a substituted pyrazole with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . The compound is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with specific substitutions: a cyclopropyl group at position 3, an isopropyl group at position 1, and an amino group at position 5 . This arrangement of functional groups contributes to its unique chemical reactivity and biological properties.

The compound is also known by several synonyms, including 5-cyclopropyl-2-propan-2-ylpyrazol-3-amine and 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine . It is registered with CAS number 1462952-68-6, which serves as its unique identifier in chemical databases and literature .

The structural configuration of this compound is particularly important for its function. The cyclopropyl group, with its distinctive three-membered ring, introduces strain into the molecule and affects its electronic distribution. Meanwhile, the isopropyl substituent at the N1 position of the pyrazole ring influences the compound's lipophilicity and steric properties. The primary amine group at position 5 provides a reactive site for further functionalization and plays a crucial role in hydrogen bonding interactions with biological targets.

Table 1: Basic Chemical Identity Information

PropertyValue
Chemical Name3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
CAS Number1462952-68-6
Alternative Names5-cyclopropyl-2-propan-2-ylpyrazol-3-amine, 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Synthesis Methodologies

The synthesis of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine typically involves multi-step organic reactions that require careful control of reaction conditions to maximize yield and purity. Although specific synthesis protocols may vary based on laboratory conditions, several general approaches have been documented.

One common synthetic route involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes. This approach allows for the controlled formation of the pyrazole ring with the desired substitution pattern. The cyclopropyl group is typically introduced early in the synthesis, while the isopropyl group is attached to one of the nitrogen atoms of the pyrazole ring through alkylation reactions.

Physical and Chemical Properties

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine possesses physical and chemical properties that are characteristic of substituted pyrazoles. While specific experimental data on some physical properties may be limited, theoretical predictions and structural analysis provide valuable insights.

The compound typically appears as a solid at room temperature, consistent with other pyrazole derivatives of similar molecular weight. Its solubility profile is expected to show moderate solubility in organic solvents such as ethanol, methanol, and DMSO, with limited solubility in water due to its relatively lipophilic substituents.

From a chemical perspective, 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, primarily centered around its functional groups:

Oxidation Reactions

The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides. These oxidation reactions primarily target the nitrogen atoms in the pyrazole ring.

Reduction Reactions

Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the cyclopropyl group or the pyrazole ring itself. These reactions can lead to the formation of reduced pyrazole derivatives with altered biological properties.

Substitution Reactions

The primary amine group at position 5 serves as an important site for nucleophilic substitution reactions. This group can be replaced by other functional groups through reactions with alkyl halides, acyl chlorides, or other electrophilic reagents. Such modifications can significantly alter the compound's biological activity and physicochemical properties.

Table 2: Key Chemical Reactions of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine

Reaction TypeReagentsProductsPotential Applications
OxidationKMnO4, H2O2Pyrazole oxidesSynthesis of bioactive compounds
ReductionLiAlH4, NaBH4Reduced pyrazole derivativesModification of pharmacological properties
Nucleophilic SubstitutionAlkyl halides, acyl chloridesN-substituted derivativesDevelopment of enzyme inhibitors
AcylationAcid chlorides, anhydridesAmide derivativesDrug development
AlkylationAlkyl halidesN-alkylated productsStructure-activity relationship studies

Biological Activity and Mechanism of Action

Research indicates that pyrazole derivatives, including compounds with structures similar to 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine, exhibit promising anticancer and anti-inflammatory properties. The specific biological activities of this compound are believed to be mediated through its interactions with enzymes and cellular receptors.

The mechanism of action of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access and subsequent catalytic reactions. This inhibition can lead to alterations in cellular signaling pathways, which may contribute to its therapeutic effects.

Related pyrazole derivatives have shown activity as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3B). While specific data for 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine may be limited, structural similarities suggest potential activity in these areas. Compounds with similar cyclopropyl moieties have demonstrated excellent cellular activity with effective concentration values (EC50) ranging from 33.0 to 124.0 nM, indicating their potential as therapeutic agents.

Research Applications

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine has diverse applications in scientific research spanning multiple disciplines:

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important scaffold for the development of novel therapeutics. Its core structure can be modified to optimize properties such as potency, selectivity, and pharmacokinetics. Research suggests potential applications in the development of anti-inflammatory and anticancer agents.

Organic Synthesis

As a building block for more complex heterocyclic compounds, 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine contributes to the synthesis of pharmaceuticals and agrochemicals. The reactivity of its functional groups allows for diverse chemical transformations, making it a valuable starting material in organic synthesis.

Enzymatic Studies

The compound is utilized in studies of enzyme inhibition and receptor binding, providing valuable insights into biological processes and potential therapeutic targets. Understanding how this molecule interacts with enzymes can lead to the development of more effective inhibitors with enhanced specificity.

Industrial Applications

Beyond academic research, 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in various industrial processes.

Table 3: Research Applications of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine

Research FieldApplicationSignificance
Medicinal ChemistryDevelopment of therapeuticsPotential treatment for inflammatory conditions and cancer
Organic SynthesisBuilding block for complex moleculesCreation of new bioactive compounds
Enzymatic StudiesInvestigation of molecular interactionsUnderstanding of biological mechanisms
Materials ScienceComponent in specialty chemicalsDevelopment of advanced materials
Agricultural ResearchPrecursor for agrochemicalsCrop protection and enhancement

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine and related compounds provide critical insights into the molecular features that influence biological activity. By examining how structural modifications affect function, researchers can design more effective compounds with enhanced properties.

The cyclopropyl group at position 3 of the pyrazole ring is particularly significant. This strained three-membered ring contributes to the compound's unique electronic properties and conformation, which may be crucial for its interaction with biological targets. Related compounds with cyclopropyl substitutions have shown promising biological activities, supporting the importance of this structural element .

The isopropyl group at position 1 affects the lipophilicity and steric bulk of the molecule, potentially influencing how it interacts with receptor binding pockets. Compounds with different substituents at this position, such as phenyl groups (as in 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine), exhibit varied biological profiles, highlighting the role of this position in determining activity .

The amine group at position 5 provides a site for hydrogen bonding and further functionalization. This group can form key interactions with amino acid residues in target proteins, contributing to binding affinity and specificity.

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